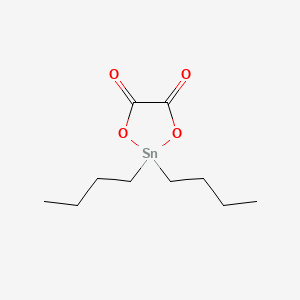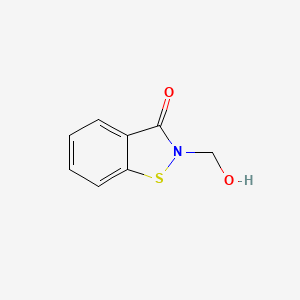
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is a chemical compound known for its versatile applications in various fields. It is a derivative of benzisothiazolinone, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom. This compound is widely used in industrial and research settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one typically involves the reaction of benzisothiazolinone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydroxymethylation to yield the desired product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar reaction conditions. The process involves the continuous addition of formaldehyde to a solution of benzisothiazolinone in the presence of a base, followed by purification steps to isolate the final product. The industrial production methods are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazolinone compounds.
Aplicaciones Científicas De Investigación
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of preservatives, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one involves its interaction with cellular components, leading to the disruption of essential biological processes. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzisothiazolinone: The parent compound without the hydroxymethyl group.
N-Methyl-1,2-benzisothiazolin-3-one: A similar compound with a methyl group instead of a hydroxymethyl group.
N-Chloromethyl-1,2-benzisothiazolin-3-one: A derivative with a chloromethyl group.
Uniqueness
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
7035-94-1 |
|---|---|
Fórmula molecular |
C8H7NO2S |
Peso molecular |
181.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-9-8(11)6-3-1-2-4-7(6)12-9/h1-4,10H,5H2 |
Clave InChI |
CUNHGCGTIAEQRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
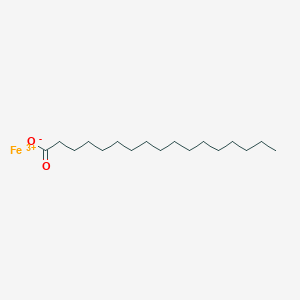
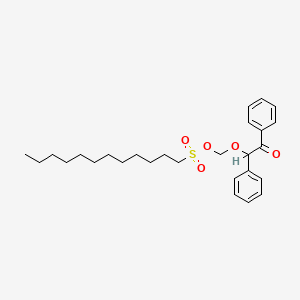

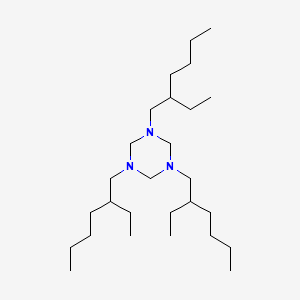



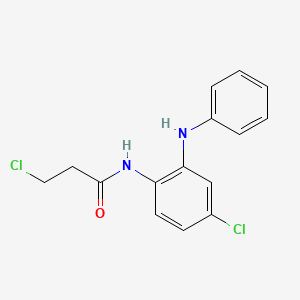

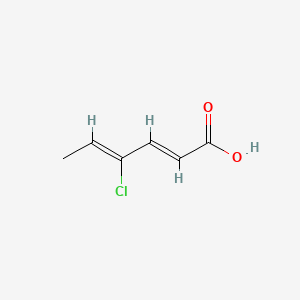

![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
